Furan-2-yl{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}methanone
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Overview
Description
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a piperazine moiety, and a phthalazine core, making it a versatile candidate for numerous applications.
Preparation Methods
The synthesis of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 1-(furan-2-carbonyl)piperazine. This intermediate is further reacted with 4-(4-methylphenyl)phthalazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE can be compared with similar compounds such as:
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(4-METHYLPHENYL)ETHANONE: This compound has a similar structure but differs in the core moiety, which affects its chemical and biological properties.
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENYL)ETHANONE: Another similar compound with slight structural variations that influence its reactivity and applications.
The uniqueness of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H22N4O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
furan-2-yl-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H22N4O2/c1-17-8-10-18(11-9-17)22-19-5-2-3-6-20(19)23(26-25-22)27-12-14-28(15-13-27)24(29)21-7-4-16-30-21/h2-11,16H,12-15H2,1H3 |
InChI Key |
BHRQGUJVQWCXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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